p-(1-Methyl-2,2-diphenylvinyl)anisole

Description

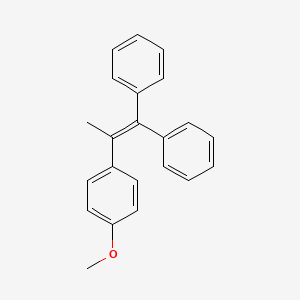

p-(1-Methyl-2,2-diphenylvinyl)anisole is a methoxy-substituted aromatic compound characterized by a unique vinyl group bearing methyl and diphenyl substituents. This structure confers distinct steric and electronic properties, differentiating it from simpler stilbene derivatives.

Properties

CAS No. |

13560-37-7 |

|---|---|

Molecular Formula |

C22H20O |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(1,1-diphenylprop-1-en-2-yl)-4-methoxybenzene |

InChI |

InChI=1S/C22H20O/c1-17(18-13-15-21(23-2)16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3 |

InChI Key |

DRHOGPTXUWEFCO-UHFFFAOYSA-N |

SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |

Other CAS No. |

13560-37-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds for Comparison:

(E)-4-Methoxystilbene (C₁₅H₁₄O): A stilbene derivative with a para-methoxy group and a simple styryl (Ph-CH=CH-) substituent .

Styryl-Benzothiazole Derivatives: Examples include 2-(β-p-acetamidostyryl)aminobenzthiazole methiodide, featuring acetamido-substituted styryl groups .

p-(1-Methyl-2,2-diphenylvinyl)anisole : Contains a bulky 1-methyl-2,2-diphenylvinyl group, enhancing steric hindrance and π-conjugation.

Data Table: Comparative Properties

(E)-4-Methoxystilbene:

Synthesized via condensation of benzaldehyde derivatives with methoxy-substituted aryl halides, often using piperidine as a catalyst .

Styryl-Benzothiazoles:

Prepared through reactions of benzothiazole quaternary compounds with aldehydes (e.g., nitroso compounds in alcoholic solutions) .

This compound:

Likely requires specialized methods due to its bulky substituents. Gold-catalyzed cyclization (as in ’s enyne synthesis) or Suzuki-Miyaura coupling could be plausible routes, though direct evidence is absent.

Functional and Application Differences

(E)-4-Methoxystilbene: Used in photochemical studies due to its planar structure and UV activity. Potential applications in organic light-emitting diodes (OLEDs) .

Styryl-Benzothiazoles : Exhibit biological activity (e.g., antimicrobial or fluorescent probes) owing to their polar substituents and ionic nature .

This compound : The bulky diphenylvinyl group may enhance thermal stability and electron delocalization, making it suitable for advanced materials (e.g., liquid crystals or catalysts in biomass valorization, as seen in lignin-related research ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.